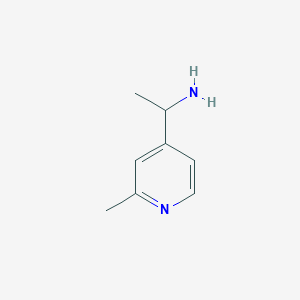
1-(2-Methylpyridin-4-YL)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
合成経路と反応条件
3-オキソペンタン二酸は、いくつかの方法で合成できます。一般的な方法の1つは、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を使用して、1,3-ジヒドロキシアセトンを酸化することです。 この反応は通常、酸性条件と高温を必要とします .
工業生産方法
工業環境では、3-オキソペンタン二酸は、グルコースの微生物発酵によってしばしば生成されます。特定の菌株の細菌または真菌が使用され、グルコースを制御された条件下で3-オキソペンタン二酸に変換します。 この方法は、その費用対効果と環境持続可能性のために好まれます .
化学反応の分析
反応の種類
3-オキソペンタン二酸は、次のようなさまざまな化学反応を起こします。
酸化: グルタル酸を形成するためにさらに酸化することができます。
還元: 3-ヒドロキシグルタル酸を形成するために還元することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、および硝酸は、一般的に使用される酸化剤です。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、一般的に使用される還元剤です。
主な生成物
酸化: グルタル酸。
還元: 3-ヒドロキシグルタル酸。
科学研究への応用
3-オキソペンタン二酸は、科学研究において幅広い用途があります。
化学: 複雑な有機分子の合成における構成ブロックとして使用されます。
生物学: 代謝経路の中間体として機能し、細胞代謝に関連する研究で使用されます。
医学: 潜在的な治療効果と、特定の代謝性疾患の診断マーカーとして調査されています。
科学的研究の応用
3-Oxopentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as an intermediate in metabolic pathways and is used in studies related to cellular metabolism.
Medicine: It is investigated for its potential therapeutic effects and as a diagnostic marker for certain metabolic disorders.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
3-オキソペンタン二酸の作用機序には、さまざまな生化学経路における中間体としての役割が含まれます。それは、クエン酸回路(TCA回路)に参加し、アミノ酸や脂肪酸の合成と分解に関与しています。 その分子標的は、アコニターゼやイソクエン酸デヒドロゲナーゼなどの酵素を含み、これらはTCA回路の重要な構成要素です .
類似の化合物との比較
類似の化合物
グルタル酸: 構造は似ていますが、ケト基がありません。
3-ヒドロキシグルタル酸: ケト基の代わりにヒドロキシル基を持っている以外は似ています。
オキサロ酢酸: TCA回路の中間体としての機能は似ていますが、構造が異なります.
独自性
3-オキソペンタン二酸は、ケト基の存在により、有機合成や生化学経路において汎用性の高い中間体となります。 さまざまな化学反応を起こす能力と代謝における役割は、他の類似の化合物とは異なります .
類似化合物との比較
Similar Compounds
Glutaric acid: Similar in structure but lacks the keto group.
3-Hydroxyglutaric acid: Similar but has a hydroxyl group instead of a keto group.
Oxaloacetic acid: Similar in function as an intermediate in the TCA cycle but has a different structure.
Uniqueness
3-Oxopentanedioic acid is unique due to its keto group, which makes it a versatile intermediate in organic synthesis and biochemical pathways. Its ability to undergo various chemical reactions and its role in metabolism distinguish it from other similar compounds .
生物活性
1-(2-Methylpyridin-4-YL)ethanamine, an organic compound with the molecular formula C8H12N2, is characterized by a pyridine ring substituted with a methyl group and an ethanamine functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and neuroprotection.
- Molecular Weight : 136.19 g/mol
- Structure : Contains a pyridine ring and an ethanamine group, which contribute to its unique biological activity.
Synthesis
The compound can be synthesized from 2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethylamine and 2-methylisonicotinic acid. Various methods have been explored for its synthesis, emphasizing efficiency and safety in laboratory settings.
Cytotoxicity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Notable findings include:
- Cell Lines Tested : L1210 (leukemia), MCF-7 (breast cancer), A549 (lung cancer), and HEPG2 (liver cancer).
- Cytotoxicity Assays : Assessed using MTT assays and trypan blue exclusion methods.
- Results : The compound exhibited cytostatic effects on L1210 cells, with dose-response curves indicating effective inhibition of cell growth at certain concentrations.
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| L1210 | Not specified | Cytostatic |
| MCF-7 | 1-3 | Cytotoxic |
| A549 | Not specified | Cytotoxic |
| HEPG2 | Not specified | Cytotoxic |
Although specific mechanisms for this compound have not been fully elucidated, it is hypothesized to interact with cellular pathways involved in apoptosis and cell cycle regulation. The binding interactions with biomolecules may lead to enzyme inhibition or modulation of gene expression.
Case Studies
- Neuroprotective Potential : Preliminary studies suggest that this compound may possess neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
- Bactericidal Activity : Interestingly, the compound does not inhibit the growth of E. coli O56 strain, indicating selective activity against certain biological targets.
Applications
The potential applications of this compound extend beyond oncology:
- Medicinal Chemistry : As a lead compound for developing new therapeutic agents targeting cancer.
- Materials Science : Investigated for its intercalation behavior in solid-state chemistry, potentially altering host material properties.
特性
IUPAC Name |
1-(2-methylpyridin-4-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6-5-8(7(2)9)3-4-10-6/h3-5,7H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALYOUZSNROLAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114919-76-5 |
Source


|
| Record name | 1-(2-methylpyridin-4-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













